VVZ-149, also known as Opiranserin, is a novel pharmaceutical compound currently under investigation for its analgesic properties. It functions primarily as a selective blocker of the glycine transporter type 2 and as an antagonist of the serotonin receptor 5-hydroxytryptamine 2A. This dual mechanism positions VVZ-149 as a promising candidate for the treatment of postoperative pain, particularly in settings where traditional opioid therapies may be less desirable due to their side effects and potential for dependency .
VVZ-149 was developed by Vivozon, a biopharmaceutical company focused on innovative therapies for pain management and other neurological conditions. The compound has been subjected to various clinical trials to assess its efficacy and safety profile, with significant progress reported in recent years .
VVZ-149 is classified as a small molecule drug, specifically targeting the glycine transporter type 2 and serotonin receptor 5-hydroxytryptamine 2A. It is categorized under analgesics, particularly non-opioid and non-steroidal anti-inflammatory drugs (NSAIDs), making it an appealing alternative in pain management .
The synthesis of VVZ-149 involves several chemical reactions that yield the final product through a series of steps. While specific proprietary methods used by Vivozon are not disclosed in public literature, typical synthetic routes for compounds of this class often include:
Technical details regarding exact reagents and conditions remain proprietary but are critical for ensuring the purity and efficacy of the compound .
The molecular formula of VVZ-149 is , with a molar mass of approximately 394.51 g/mol. Its structure includes multiple functional groups that contribute to its pharmacological activity:
The compound's structural representation can be depicted through various chemical notation systems including SMILES and InChI formats, which provide insights into its three-dimensional conformation and potential binding interactions with target receptors .
VVZ-149 primarily acts through inhibition of the glycine transporter type 2 and antagonism of the serotonin receptor 5-hydroxytryptamine 2A. These actions suggest that it may modulate neurotransmitter levels in synaptic clefts, thereby influencing pain pathways.
Key Reactions Include:
These mechanisms are crucial for its potential application in managing postoperative pain without relying on opioids .
VVZ-149 operates through a multifaceted mechanism involving:
Data from clinical studies indicate that these combined actions may lead to improved analgesic effects while minimizing side effects typically associated with opioid use .
VVZ-149 is characterized by:
Key chemical properties include:
Relevant data from analytical methods such as chromatography would be utilized to confirm these properties during development phases .
VVZ-149 shows promise in various scientific applications, particularly in:
Clinical trials have demonstrated its potential effectiveness compared to traditional analgesics, indicating a significant step forward in non-opioid pain management strategies .
Traditional analgesics face significant limitations: opioids induce tolerance and addiction, NSAIDs exhibit weak efficacy for severe pain, and single-target agents often fail against complex pain pathways. This has accelerated research into multi-target ligands (MTLs) that simultaneously modulate multiple pain mechanisms. VVZ-149 (Opiranserin) exemplifies this paradigm, emerging as a first-in-class non-opioid analgesic designed to inhibit both glycine transporter 2 (GlyT2) and serotonin 5-HT2A receptors. Its development addresses the urgent unmet need for effective alternatives to opioids, particularly in postoperative pain where opioid reduction is critical [1] [6].
Clinical evidence underscores the advantages of this approach. In Phase 2/3 trials, VVZ-149 reduced opioid consumption by 29.5–40% in patients undergoing laparoscopic colorectal surgery or gastrectomy compared to placebo (Table 1). This aligns with preclinical data showing VVZ-149’s efficacy in neuropathic pain models (e.g., spinal nerve ligation), where it elevated mechanical withdrawal thresholds by 45% MPE (maximum possible effect) at 100 mg/kg orally—comparable to morphine at 3 mg/kg [4] [5] [7]. The synergistic action of its dual targets enables broader efficacy across pain dimensions (sensory, affective) while minimizing tolerance—a key drawback of single-target drugs [6] [10].
Table 1: Clinical Efficacy of VVZ-149 in Postoperative Pain
Trial Phase | Patient Population | Key Outcomes | Opioid Reduction |
---|---|---|---|
Phase 2 (NCT02489526) | Laparoscopic colorectal surgery (N=60) | ↓ Pain intensity; ↓ PCA demands | 34.2% overall; 40% in high-negative-affect subgroup |
Phase 2 (NCT02844725) | Laparoscopic/robotic gastrectomy (N=59) | Significant pain reduction at 4h post-op | 29.5% overall; 32.6% in early-rescue subgroup |
Phase 3 (Korea, 2024) | Laparoscopic colectomy | Confirmatory efficacy vs. placebo | ≥30% sustained reduction |
The therapeutic synergy of VVZ-149 stems from complementary neurobiological mechanisms:
Table 2: Pharmacological Targets of VVZ-149
Target | Role in Pain Pathways | VVZ-149 Activity | Functional Outcome |
---|---|---|---|
GlyT2 | Glycine reuptake transporter in spinal cord | Inhibition (IC50 = 0.86 µM) | ↑ Glycine-mediated inhibitory neurotransmission; ↓ central sensitization |
5-HT2A receptor | Serotonin receptor promoting excitatory signaling | Antagonism (IC50 = 1.3 µM) | ↓ Affective pain components; ↓ anxiety-related pain amplification |
P2X3 receptor | ATP-gated ion channel in nociceptors | Antagonism (IC50 = 0.87 µM) | ↓ Peripheral nociceptor activation (secondary activity) |
Figure 1: Spinal and supraspinal mechanisms of VVZ-149. GlyT2 inhibition enhances glycinergic inhibition in the dorsal horn (blue), reducing nociceptive relay to the brain. 5-HT2A antagonism in limbic areas (red) attenuates emotional pain processing.
The dual action provides spatial and mechanistic coverage:
This rationale is validated by VVZ-149’s approval in Korea (2024) for acute postoperative pain and ongoing Phase 3 trials in the US (NCT04430088) [3] [6]. Its design also inspired novel scaffolds like Compound 29, which integrates Vilazodone’s SSRI pharmacophore with VVZ-149’s 5-HT2A antagonism for enhanced multitarget activity [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7